2-Methoxy-4-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzene
Description
2-Methoxy-4-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzene is an organic compound with the molecular formula C19H26O3. It is a derivative of benzene, characterized by the presence of methoxy, methyl, and phenoxyethoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
2-methoxy-4-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(2)17-8-6-15(3)12-19(17)23-11-10-22-18-9-7-16(4)13-20(18)21-5/h6-9,12-14H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJSULNKODNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzene typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Nucleophilic Substitution: The methoxy and phenoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. The reaction typically occurs in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-Methoxy-4-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. For instance, it may inhibit the expression of certain inflammatory cytokines by modulating signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methyl-1-(1-methylethyl)benzene:
2-Methoxy-4-methylphenol:
Uniqueness
2-Methoxy-4-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzene is unique due to the presence of both methoxy and phenoxyethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
